molecular formula C10H11F4N B13253086 2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline

2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline

Cat. No.: B13253086
M. Wt: 221.19 g/mol
InChI Key: INOQBASSZSBGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline: is an organic compound with the molecular formula C10H12F4N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline typically involves the following steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Fluorination: Fluorine atoms are introduced to the benzene ring through electrophilic aromatic substitution.

    Alkylation: The amine group is alkylated with isopropyl halide to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and solvents are carefully chosen to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are meticulously controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different amine derivatives.

Scientific Research Applications

2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(propan-2-yl)aniline
  • 2-Fluoro-N-methyl-4-(propan-2-yl)aniline
  • 2-Fluoro-N-(propan-2-yl)-4-(trifluoromethyl)aniline

Uniqueness

2-Fluoro-N-(propan-2-yl)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C10H11F4N

Molecular Weight

221.19 g/mol

IUPAC Name

2-fluoro-N-propan-2-yl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C10H11F4N/c1-6(2)15-9-5-7(10(12,13)14)3-4-8(9)11/h3-6,15H,1-2H3

InChI Key

INOQBASSZSBGLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.